2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one
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Overview
Description
2-Amino-8,9-dihydro-7,7-dimethyloxepino[4,3-b]pyridin-5(7H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an oxepine ring fused to a pyridine ring, with amino and dimethyl substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8,9-dihydro-7,7-dimethyloxepino[4,3-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This cyclocondensation reaction leads to the formation of the desired oxepino-pyridine structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8,9-dihydro-7,7-dimethyloxepino[4,3-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-Amino-8,9-dihydro-7,7-dimethyloxepino[4,3-b]pyridin-5(7H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8,9-dihydro-7,7-dimethyloxepino[4,3-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The amino group and other functional groups on the compound allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with fused rings and amino substituents, such as:
Uniqueness
What sets 2-Amino-8,9-dihydro-7,7-dimethyloxepino[4,3-b]pyridin-5(7H)-one apart is its specific oxepine-pyridine fusion, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-5-8-7(10(14)15-11)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3,(H2,12,13) |
InChI Key |
YVMPKWFWKDABNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=CC(=N2)N)C(=O)O1)C |
Origin of Product |
United States |
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